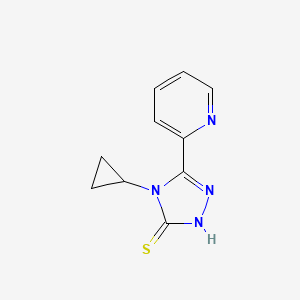

![molecular formula C14H20N2O5S B4619537 N,N-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4619537.png)

N,N-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves various chemical reactions aiming to incorporate functional groups that impart desired properties. For example, compounds have been synthesized starting from specific benzaldehydes and hydrazinobenzenesulfonamide, indicating a versatile approach to modifying the benzenesulfonamide backbone to achieve targeted functionalities (Ghorab et al., 2017).

Molecular Structure Analysis

The crystal and molecular structure of benzenesulfonamide derivatives have been extensively studied using X-ray crystallography, revealing detailed insights into their conformation and spatial arrangements. For instance, certain derivatives crystallize in specific space groups with defined cell parameters, allowing for a deep understanding of their molecular geometry (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, highlighting their reactivity and the potential for further functionalization. For example, the interaction with chlorosulfonic acid leads to structurally unique isomers with significant steric hindrance, affecting their reactivity and properties (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecule's structural features, including the presence of substituents and their electronic effects.

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are essential for understanding their behavior in chemical reactions and biological systems. The introduction of specific functional groups can significantly alter these properties, providing insights into the compound's potential applications and interactions.

Aplicaciones Científicas De Investigación

Antioxidant and Enzyme Inhibition Properties

- Antioxidant and Enzyme Inhibitory Profile : Novel benzenesulfonamides incorporating 1,3,5-triazine moieties, substituted with morpholine, were found to exhibit moderate antioxidant activity and enzyme inhibition. These compounds, including morpholine variants, showed inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, which are associated with diseases such as Alzheimer's and Parkinson's. They also demonstrated inhibition of tyrosinase, relevant to pigmentation disorders (Lolak et al., 2020).

Antimicrobial Properties

- Antimycobacterial Activity : Some benzenesulfonamides showed significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The introduction of specific moieties, including morpholine, contributed to the potent antimycobacterial properties of these compounds (Ghorab et al., 2017).

Cardiovascular Applications

- Endothelin Antagonists : Research on biphenylsulfonamides, including those with morpholine structures, identified them as novel series of endothelin-A selective antagonists. These compounds showed promise in inhibiting the pressor effect caused by endothelin-1, potentially useful in treating cardiovascular diseases (Murugesan et al., 1998).

Cancer Research

- Carbonic Anhydrase Inhibitors : Novel ureido benzenesulfonamides incorporating triazine moieties and morpholine were effective inhibitors of human carbonic anhydrases, particularly isoforms associated with cancer. These inhibitors showed high selectivity and potency, making them of interest for further cancer studies (Lolak et al., 2019).

Photopolymerization Applications

- Photoinitiator for Resist Systems : A novel water-soluble photoinitiator, incorporating morpholine and benzenesulfonamide, was synthesized for environmentally friendly and water-soluble resist systems. This initiator showed high sensitivity and is applicable in the photopolymerization of acrylic-type resist systems (Kojima et al., 1998).

Anticancer Activity

- Anti-Breast Cancer Agent : A novel compound with morpholine-based benzenesulfonamide demonstrated significant anti-breast cancer activity, showing better efficacy against MCF-7 breast cancer cells compared to standard drugs. Molecular docking studies supported its promising role as an anti-breast cancer agent (Kumar et al., 2020).

Propiedades

IUPAC Name |

N,N-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-15(2)22(18,19)13-5-3-12(4-6-13)21-11-14(17)16-7-9-20-10-8-16/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCYPZFWOZDSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4619461.png)

![3-(3-acetylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4619465.png)

![N-[2-(4-morpholinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4619473.png)

![8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619481.png)

![4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4619487.png)

![2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4619495.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide](/img/structure/B4619512.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B4619517.png)

![N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4619525.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4619536.png)

![3-[2-{2-[acetyl(phenyl)amino]vinyl}-5-(ethoxycarbonyl)-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B4619543.png)

![2-[1-(3-methyl-2-buten-1-yl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4619560.png)

![N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B4619570.png)